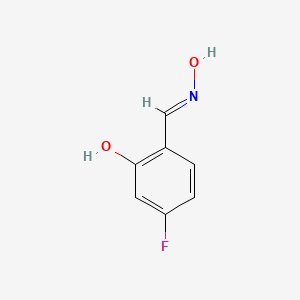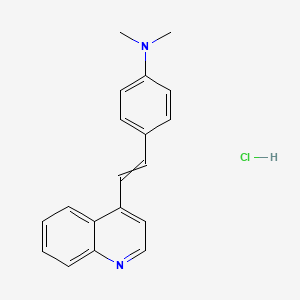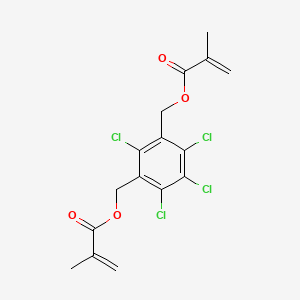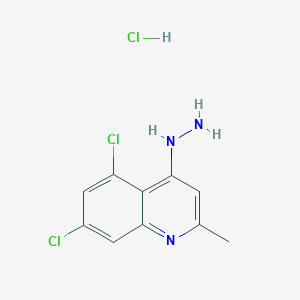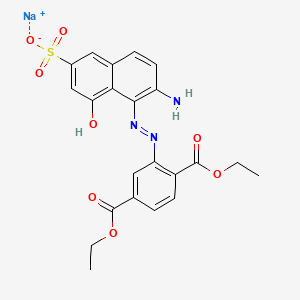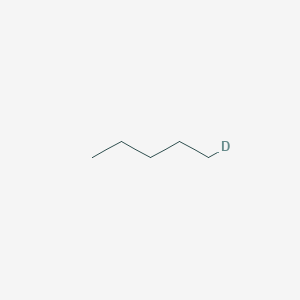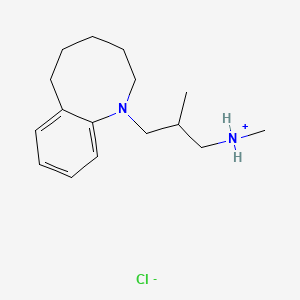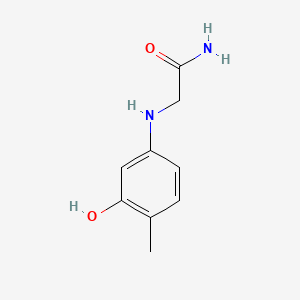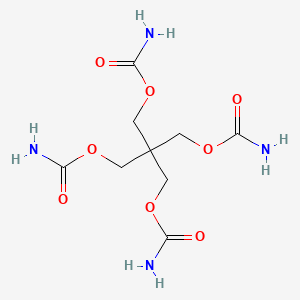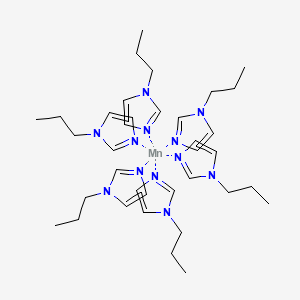
Copper;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper phosphate, also known as copper(II) phosphate, is an inorganic compound with the chemical formula Cu₃(PO₄)₂. It is commonly found in a bluish-green or turquoise color due to the presence of copper ions. This compound is often used in various applications due to its unique chemical and physical properties .
Preparation Methods
Copper phosphate can be synthesized through several methods:
-
Laboratory Synthesis: : One common method involves the reaction of a soluble copper(II) salt, such as copper sulfate, with a soluble phosphate, such as sodium phosphate or ammonium phosphate. This reaction results in the precipitation of copper phosphate .
Reaction: 2 CuSO₄ + (NH₄)₂HPO₄ → Cu₃(PO₄)₂ + 2 (NH₄)HSO₄
-
Hydrothermal Method: : Copper phosphate hydroxide thin films can be prepared on stainless-steel substrates at 393 K via a hydrothermal method. This method involves the formation of orthorhombic-structured copper phosphate hydroxide thin films .
-
High-Temperature Reaction: : Anhydrous copper phosphate can be produced by a high-temperature (1000°C) reaction between diammonium phosphate and copper(II) oxide .
Reaction: 2 (NH₄)₂HPO₄ + 3 CuO → Cu₃(PO₄)₂ + 3 H₂O + 4 NH₃
Chemical Reactions Analysis
Copper phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper phosphate can participate in redox reactions, where copper ions can change their oxidation state.
Substitution Reactions: It can react with other compounds to form different copper-containing compounds.
Common Reagents and Conditions: Reagents such as phosphoric acid, copper hydroxide, and basic copper carbonate are commonly used in these reactions.
Scientific Research Applications
Copper phosphate has a broad spectrum of applications in various fields:
Mechanism of Action
Copper phosphate exerts its effects through several mechanisms:
Antimicrobial Activity: Copper ions released from copper phosphate surfaces generate reactive oxygen species (ROS), which irreversibly damage microbial membranes.
Copper Metabolism: Copper ions are absorbed and transported within cells, participating in various biochemical reactions.
Comparison with Similar Compounds
Copper phosphate can be compared with other similar compounds, such as:
Iron(II) Phosphate: Similar to copper phosphate, iron(II) phosphate is used as a micronutrient in agriculture.
Zinc Phosphate: Used as a corrosion inhibitor and in dental cements, zinc phosphate has different applications compared to copper phosphate.
Copper phosphate stands out due to its unique combination of copper and phosphate ions, which contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
CuO4P- |
|---|---|
Molecular Weight |
158.52 g/mol |
IUPAC Name |
copper;phosphate |
InChI |
InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
InChI Key |
CSCNMBQITNFHLH-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


